6-fluoro-4-methylpyridine-3-sulfonyl chloride
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Overview
Description
6-fluoro-4-methylpyridine-3-sulfonyl chloride: is an organic compound with the molecular formula C6H5ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and sulfonyl chloride groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-fluoro-4-methylpyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .
Industrial Production Methods: In industrial settings, the production of 6-fluoro-4-methylpyridine-3-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-fluoro-4-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Typical reagents include primary or secondary amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products:
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonothioate derivatives: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: 6-fluoro-4-methylpyridine-3-sulfonyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the preparation of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is employed in the development of specialty chemicals and materials. Its derivatives can be used in the formulation of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 6-fluoro-4-methylpyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
4-methylpyridine-3-sulfonyl chloride: Lacks the fluorine atom, which may affect its reactivity and properties.
6-chloro-4-methylpyridine-3-sulfonyl chloride: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
6-fluoro-4-methylpyridine-3-sulfonamide: A derivative where the sulfonyl chloride group is replaced by a sulfonamide group.
Uniqueness: The presence of the fluorine atom in 6-fluoro-4-methylpyridine-3-sulfonyl chloride imparts unique electronic properties, enhancing its reactivity and making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
6-fluoro-4-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-6(8)9-3-5(4)12(7,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYFSIHCUFQKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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